molecular formula C7H14N2 B3326740 1,3-Diazabicyclo[3.2.2]nonane CAS No. 283-25-0

1,3-Diazabicyclo[3.2.2]nonane

Cat. No.: B3326740
CAS No.: 283-25-0
M. Wt: 126.2 g/mol
InChI Key: HAUXZAKQFMSGQW-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[322]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a nine-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazabicyclo[3.2.2]nonane can be synthesized through several methods. One common approach involves the reaction of 1,5-diaminopentane with formaldehyde under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

1,3-Diazabicyclo[3.2.2]nonane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with biological membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size and nitrogen atom arrangement.

    1,5-Diazabicyclo[3.2.2]nonane: Another related compound with a slightly different structure.

Uniqueness

1,3-Diazabicyclo[3.2.2]nonane is unique due to its specific ring size and nitrogen atom positioning, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1,3-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-9-4-2-7(1)5-8-6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXZAKQFMSGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307176
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-25-0
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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